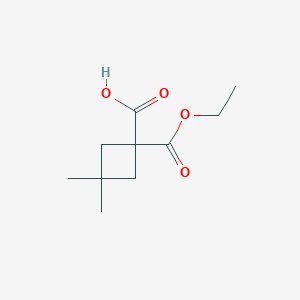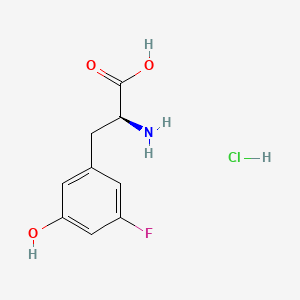
(2S)-2-amino-3-(5-fluoro-3-hydroxyphenyl)propanoic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-hydroxybenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of the desired amino acid.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilization of batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Implementation of purification techniques such as crystallization, filtration, and chromatography to isolate the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the fluorine atom to a different functional group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Compounds with different functional groups replacing the fluorine atom.
Substitution Products: Derivatives with various functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and specificity, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(S)-2-Amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with a bromine atom instead of fluorine.
(S)-2-Amino-3-(3-iodo-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C9H11ClFNO3 |
|---|---|
Poids moléculaire |
235.64 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |
Clé InChI |
LKMPTGFDYIMHDA-QRPNPIFTSA-N |
SMILES isomérique |
C1=C(C=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



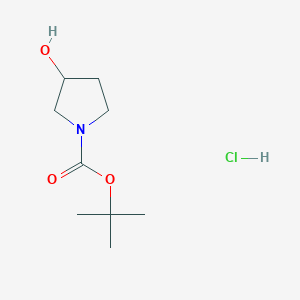
![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
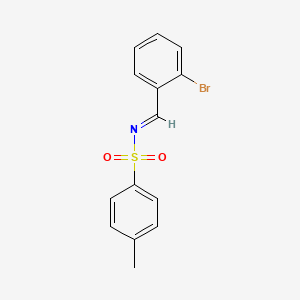
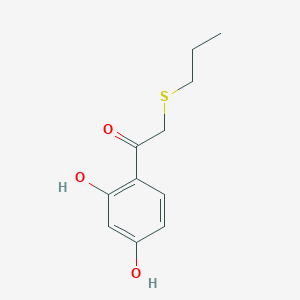
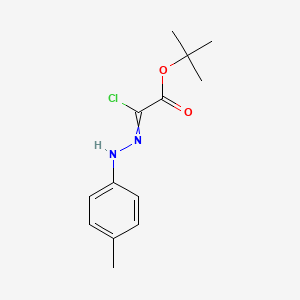
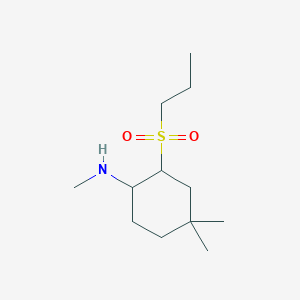

![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
